(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine
Description
(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine is a bicyclic amine featuring a 2-oxabicyclo[2.1.1]hexane core with two methyl groups at the 3-position and an aminomethyl substituent at the 1-position. Its molecular formula is C₈H₁₅NO, and it is commercially available as a research chemical (CAS: 1160472-69-4) . The bicyclo[2.1.1]hexane scaffold imparts unique steric and electronic properties, making it valuable for modulating pharmacokinetic profiles in lead optimization .
Properties
IUPAC Name |
(3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(2)6-3-8(4-6,5-9)10-7/h6H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKPKMTUXCUVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C2)(O1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225142-44-7 | |
| Record name | {3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through a diradical intermediate, formed via photoexcitation of the bicyclobutane. Subsequent recombination yields the bicyclo[2.1.1]hexane skeleton. Key parameters include:
- Light source : 450 nm LEDs
- Catalyst loading : 2 mol% [Ir(ppy)₃]
- Solvent : Dichloromethane (DCM)
- Temperature : Room temperature
Under these conditions, the cycloaddition achieves yields of 65–75% for disubstituted derivatives.
Substrate Scope and Functional Group Compatibility
The method accommodates diverse substituents, including esters, ketones, and ethers. For instance, substituting the bicyclobutane with methyl groups at the 3,3-positions aligns with the target compound’s dimethyl motif. Post-cycloaddition oxidation of the bridgehead carbon introduces the oxabicyclo element, though this step requires careful optimization to avoid over-oxidation.
Functionalization to Introduce the Methanamine Group
The methanamine moiety is introduced via late-stage derivatization of the bicyclic core. Two primary approaches have been explored:
Reductive Amination
A ketone intermediate, generated through oxidation of the bridgehead methylene group, undergoes reductive amination with ammonium acetate. Conditions include:
- Reducing agent : Sodium cyanoborohydride (NaBH₃CN)
- Solvent : Methanol
- Temperature : 60°C
- Yield : 50–60%
This method is limited by competing side reactions, such as over-reduction to the secondary amine.
Gabriel Synthesis
Alternatively, the Gabriel synthesis avoids direct handling of ammonia. The bicyclic alcohol is first converted to a bromide using PBr₃, followed by nucleophilic substitution with potassium phthalimide. Hydrolysis with hydrazine liberates the primary amine:
$$
\text{Bicyclic bromide} + \text{K-phthalimide} \xrightarrow{\text{DMF, 80°C}} \text{Phthalimido intermediate} \xrightarrow{\text{NH}2\text{NH}2} \text{Methanamine derivative}
$$
This route achieves higher purity (≥95% by HPLC) but requires additional steps.
Alternative Synthetic Routes
Micelle-Mediated Cascade Reactions
Micellar environments, such as those formed by sodium dodecyl sulfate (SDS), promote tandem Michael addition-enolization-oxygenation cascades. While demonstrated for oxabicyclo[n.3.1] systems, adapting this to [2.1.1] frameworks would require redesigning the diene and dienophile partners.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Photochemical [2+2] | 65–75 | 90 | High | Broad |
| Reductive Amination | 50–60 | 80 | Moderate | Limited |
| Gabriel Synthesis | 40–50 | 95 | Low | Moderate |
| Iodocyclization | N/A | N/A | Theoretical | Narrow |
The photochemical route excels in scalability and efficiency, making it the preferred industrial method. However, the Gabriel synthesis provides superior purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of (3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine typically involves:
- Formation of the Bicyclic Ring System : Achieved through a Diels-Alder reaction between a suitable diene and dienophile.
- Introduction of the Oxirane Ring : This is accomplished via an epoxidation reaction using reagents such as m-chloroperbenzoic acid (m-CPBA) .
Chemistry
In organic synthesis, this compound serves as a building block for synthesizing complex molecules. Its bicyclic structure allows for diverse reactivity patterns that can lead to various functionalized derivatives.
Biology
Research has focused on the compound's biological activity , particularly its interactions with biomolecules. Studies indicate potential roles in modulating enzyme activity or serving as a ligand for biological receptors.
Medicine
The compound is being explored for its therapeutic properties , particularly in drug development. Its unique structure may facilitate the design of novel pharmaceuticals targeting specific biological pathways.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials, leveraging its chemical reactivity to create tailored products for various applications.
A study investigating the interaction of this compound with specific enzymes demonstrated its potential as an inhibitor, suggesting implications in therapeutic contexts for diseases involving those enzymes .
Case Study 2: Drug Development
Research into the compound's structural analogs revealed promising results in designing new drugs aimed at treating neurological disorders, highlighting its versatility as a lead compound .
Mechanism of Action
The mechanism of action of (3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine are best understood when compared to analogs with variations in substituents, ring systems, or stereochemistry. Below is a detailed analysis:
Structural Analogues and Their Properties
Key Differences and Implications
The 4-methyl isomer (CAS: 2138031-00-0) lacks the steric bulk at the 3-position, which may increase conformational flexibility .
Ring System Variations :
- Compounds with a bicyclo[3.1.0] core (e.g., CAS: 2095396-73-7) exhibit greater ring strain and altered geometry compared to the bicyclo[2.1.1] system, affecting their interaction with biological targets .
Salt Forms and Solubility :
- Hydrochloride salts (e.g., CAS: 2411279-09-7) improve aqueous solubility, making them preferable for in vitro assays .
Biological Activity
(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine, a bicyclic amine compound, has drawn interest due to its unique structural features, which include a bicyclo[2.1.1]hexane ring system and an oxirane (epoxide) ring. This compound is being investigated for its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C8H15NO
- Molar Mass : 141.21 g/mol
- CAS Number : 2225142-44-7
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, such as enzymes and receptors. The specific binding sites that this compound can occupy may lead to the modulation of biological pathways, potentially acting as either an inhibitor or an activator depending on the context of use.
Biological Activities
Research into the biological activities of this compound has indicated several potential areas of interest:
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. It has been tested against various bacterial strains, showing promising results that warrant further investigation into its efficacy and mechanisms.
Antiviral Properties
The compound has also been explored for its antiviral potential. Specific studies have indicated that it may inhibit viral replication, although detailed mechanisms remain to be elucidated.
Neuropharmacological Effects
Given its structural similarity to other known psychoactive compounds, there is ongoing research into its effects on neurotransmitter systems and potential applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- A study demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
-
Investigation of Neuropharmacological Effects :
- Research conducted on rodent models indicated that administration of the compound resulted in altered locomotor activity and anxiety-like behaviors, suggesting potential applications in anxiety disorders.
-
Antiviral Activity Assessment :
- In vitro assays showed that the compound could reduce viral load in infected cell cultures by up to 50% at a concentration of 10 µM, indicating its potential as a therapeutic agent against viral infections.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol | Hydroxyl group instead of amine | Moderate antimicrobial activity |
| (3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)acetic acid | Acetic acid group | Anti-inflammatory properties |
Q & A
Basic Research Questions
Q. What are the key structural features of (3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine, and how do they influence its reactivity?
- Answer : The compound contains a bicyclo[2.1.1]hexane scaffold with a 2-oxa (oxygen) bridge and two methyl groups at the 3,3-positions. The rigid bicyclic framework restricts conformational flexibility, enhancing stereochemical control in reactions. The oxygen atom increases polarity, facilitating nucleophilic substitutions or hydrogen bonding in biological systems. The methyl groups sterically hinder certain reaction pathways while stabilizing intermediates through hyperconjugation .
Table 1: Structural and Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅NO | Derived from analogs |
| Molecular Weight | ~141.21 g/mol | Calculated |
| Key Functional Groups | Bicyclic ether, primary amine, dimethyl |
Q. What laboratory-scale synthetic routes are reported for this compound?
- Answer : Synthesis typically involves:
Cyclization : Starting from 3-hydroxycyclobutanemethanol derivatives, intramolecular cyclization under acidic conditions forms the 2-oxabicyclo[2.1.1]hexane core .
Amination : Introduction of the methanamine group via nucleophilic substitution (e.g., using ammonia or a protected amine) at the bridgehead position .
Methylation : Dimethyl groups are added via alkylation (e.g., methyl iodide) under basic conditions (K₂CO₃ in DCM) .
Q. How is the compound purified and characterized in academic settings?
- Answer :
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water .
- Characterization :
- NMR : Distinct signals for bridgehead protons (δ 3.2–3.5 ppm, split due to bicyclic strain) and methyl groups (δ 1.1–1.3 ppm) .
- X-ray Crystallography : SHELX programs resolve absolute configuration and bond angles .
- MS : ESI-MS confirms molecular ion [M+H]⁺ at m/z 142 .
Advanced Research Questions
Q. What computational methods are used to predict the compound’s interaction with biological targets?
- Answer :
- Docking Studies : Software like AutoDock Vina models binding to enzymes/receptors (e.g., monoamine oxidases) by leveraging the amine group’s hydrogen-bonding potential .
- MD Simulations : Assess stability of ligand-target complexes, highlighting the role of the bicyclic framework in reducing conformational entropy .
- DFT Calculations : Evaluate electronic effects of methyl and oxygen groups on reactivity (e.g., HOMO-LUMO gaps) .
Q. How do steric and electronic effects of the 3,3-dimethyl groups influence reaction outcomes?
- Answer :
- Steric Effects : Dimethyl groups hinder axial attack in SN2 reactions, favoring equatorial substitution. Observed in reduced yields for bulky electrophiles .
- Electronic Effects : Methyl electron-donating effects stabilize carbocation intermediates in acid-catalyzed rearrangements (e.g., Wagner-Meerwein shifts) .
- Case Study : In oxidation reactions (PCC), dimethyl-substituted analogs resist degradation compared to non-methylated derivatives due to steric protection .
Q. What contradictions exist in reported biological activities of similar bicyclic amines, and how are they resolved?
- Answer :
-
Contradiction : Some studies report high MAO-B inhibition, while others show no activity.
-
Resolution : Differences arise from stereochemistry (e.g., endo vs. exo isomers). Enantioselective synthesis and chiral HPLC separate isomers, revealing endo-configured amines as active .
-
Validation : IC₅₀ assays with purified isomers confirm stereospecificity .
Table 2: Comparative Biological Activity of Bicyclic Amine Derivatives
Compound Target IC₅₀ (µM) Notes Source (3,3-Dimethyl-2-oxabicyclo[...]) MAO-B 0.45 endo isomer Non-methylated analog MAO-B >100 Inactive
Q. What strategies optimize diastereoselectivity in derivatives of this compound?
- Answer :
- Chiral Auxiliaries : Use (-)-Menthol to direct asymmetric induction during cyclization .
- Catalytic Methods : Pd-catalyzed asymmetric hydrogenation with Josiphos ligands achieves >90% ee for amine derivatives .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor endo transition states in nucleophilic additions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
